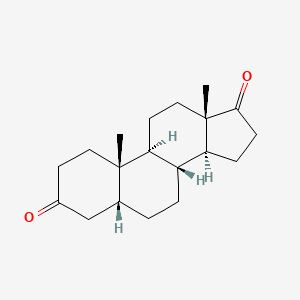

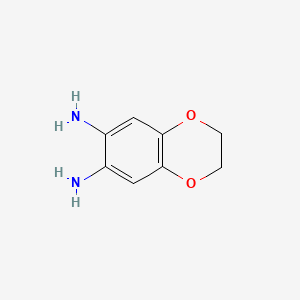

2,3-二氢-1,4-苯二氧杂环-6,7-二胺

描述

Synthesis Analysis

The synthesis of 1,3-diamines, including structures related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine, can be achieved through stereocontrolled synthesis involving benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles, demonstrating high yields and selectivity (Kangnan Li et al., 2017). Furthermore, a novel one-pot synthesis approach has been developed for substituted 2,3-dihydro-1,4-benzodioxines, showcasing the utility of dual nucleophilic aromatic substitution (SNAr) reactions (M. S. Deshmukh et al., 2013).

Molecular Structure Analysis

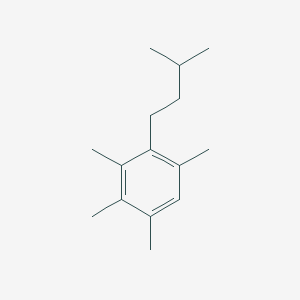

The molecular structure of compounds related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine has been elucidated through various spectroscopic and X-ray crystallography techniques. These analyses confirm the presence of the 1,4-benzodioxine core and provide insights into the stereochemistry and electronic properties of these molecules.

Chemical Reactions and Properties

Compounds similar to 2,3-dihydro-1,4-benzodioxine-6,7-diamine participate in a variety of chemical reactions, including Diels-Alder reactions which are instrumental in synthesizing complex cyclic structures (N. Ruiz et al., 1992). Their reactivity patterns are essential for constructing pharmacologically relevant molecules and materials.

Physical Properties Analysis

The physical properties of compounds structurally related to 2,3-dihydro-1,4-benzodioxine-6,7-diamine, such as solubility, melting points, and crystallinity, are crucial for their application in material science and pharmaceuticals. For instance, polyimides derived from diamines exhibit high thermal stability and solubility in organic solvents (A. Morikawa et al., 2012).

科学研究应用

抗菌和酶抑制应用

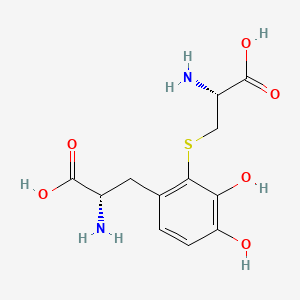

研究表明,2,3-二氢-1,4-苯二氧杂环-6,7-二胺的衍生物具有显着的抗菌潜力和酶抑制活性。例如,N-取代(2,3-二氢-1,4-苯二氧杂环-6-基)苯磺酰胺衍生物已证明具有作为抗菌剂和中等酶抑制剂的效力 (Abbasi 等人,2017)。另一项研究强调了含有 1,4-苯二氧杂环的某些合成磺酰胺的抗菌和脂氧合酶抑制特性,表明它们作为炎症疾病治疗剂的潜力 (Abbasi 等人,2017)。

抗糖尿病应用

合成了一系列新的 2-[2,3-二氢-1,4-苯二氧杂环-6-基(苯磺酰)氨基]-N-(未/取代-苯基)乙酰胺,并评估了它们的抗糖尿病潜力。这些化合物对糖尿病管理中的关键酶 α-葡萄糖苷酶显示出从弱到中等程度的抑制活性 (Abbasi 等人,2023)。

治疗性化合物合成

化合物 2,3-二氢-1,4-苯二氧杂环-6,7-二胺也是合成各种治疗性化合物的关键中间体。例如,一项研究描述了其在合成 3-羟基-2,3-二氢-1,4-苯二氧杂环-2-羧酰胺(潜在治疗性化合物的先驱)中的用途 (Bozzo 等人,2003)。

抗惊厥活性

还对基于 1-(2,3-二氢-1,4-苯二氧杂环-6-基)-环戊烷-1-羧酸的氨基酰胺和氨基酯的抗惊厥活性进行了研究。这些研究提供了对这些化合物在惊厥性疾病治疗中的潜在用途的见解 (Arustamyan 等人,2019)。

细菌生物膜抑制

此外,一些由 2,3-二氢-1,4-苯二氧杂环-6,7-二胺合成的 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯二氧杂环-6-基)-4-硝基苯磺酰胺已显示出抑制细菌生物膜的潜力,这可能对治疗对传统抗生素产生耐药性的细菌感染有影响 (Abbasi 等人,2020)。

安全和危害

作用机制

- The primary targets of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine are not extensively documented in the literature. However, it is essential to recognize that this compound belongs to the benzodioxane family, which includes three isomers: 1,2-benzodioxan, 1,3-benzodioxan, and 1,4-benzodioxan . These isomers differ based on the position of the second oxygen atom in the dioxane ring.

- Due to limited information, we cannot provide a comprehensive summary of affected biochemical pathways. However, benzodioxane derivatives have been investigated for their potential anticancer activities .

- Anticancer Potential: Some substituted benzofurans (related structures) exhibit significant anticancer activities . Whether this compound shares similar effects requires further investigation.

Target of Action

Biochemical Pathways

Result of Action

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRUWRJAJNEIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002318 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |

CAS RN |

81927-47-1 | |

| Record name | 1,2-Diamino-4,5-ethylenedioxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081927471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-6,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzyl-5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-amine](/img/structure/B1219103.png)

![[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate](/img/structure/B1219106.png)